![molecular formula C16H12F2N2O B13531917 3-{[(2,4-Difluorophenyl)methyl]amino}-1,2-dihydroisoquinolin-1-one](/img/structure/B13531917.png)
3-{[(2,4-Difluorophenyl)methyl]amino}-1,2-dihydroisoquinolin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[(2,4-Difluorophenyl)methyl]amino}-1,2-dihydroisoquinolin-1-one is a chemical compound that has garnered significant attention in scientific research due to its unique structure and potential therapeutic applications. This compound belongs to the class of dihydroisoquinolinones, which are known for their diverse biological activities and applications in various fields such as drug discovery and material synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-{[(2,4-Difluorophenyl)methyl]amino}-1,2-dihydroisoquinolin-1-one can be achieved through several synthetic routes. One common method involves the N-alkylation of 3,4-dihydroisoquinolinone derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for these steps are typically mild, allowing for the generation of N-substituted 3,4-dihydroisoquinolinone derivatives with substituents at the 3-position .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Castagnoli–Cushman reaction is one such method used for the synthesis of 3,4-dihydroisoquinolin-1-one derivatives . This reaction involves the condensation of an imine with a cyclic anhydride, followed by cyclization to form the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 3-{[(2,4-Difluorophenyl)methyl]amino}-1,2-dihydroisoquinolin-1-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve the use of halogenating agents and nucleophiles under controlled conditions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives .
Aplicaciones Científicas De Investigación
3-{[(2,4-Difluorophenyl)methyl]amino}-1,2-dihydroisoquinolin-1-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, this compound has shown potential as a therapeutic agent due to its ability to interact with specific molecular targets. Additionally, it is used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-{[(2,4-Difluorophenyl)methyl]amino}-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways . The compound exerts its effects by binding to these targets, leading to the modulation of various biological processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
3-{[(2,4-Difluorophenyl)methyl]amino}-1,2-dihydroisoquinolin-1-one can be compared with other similar compounds, such as other dihydroisoquinolinone derivatives . These compounds share a similar core structure but differ in their substituents and functional groups . The unique structure of this compound allows it to exhibit distinct biological activities and applications .
List of Similar Compounds:- 3,4-Dihydroisoquinolin-1-one
- N-Alkylated 3,4-dihydroisoquinolinone derivatives
- 2-Imino-1,2-dihydropyrimidines
These similar compounds highlight the diversity and versatility of the dihydroisoquinolinone class and underscore the unique properties of this compound .
Propiedades
Fórmula molecular |
C16H12F2N2O |
|---|---|
Peso molecular |
286.28 g/mol |
Nombre IUPAC |
3-[(2,4-difluorophenyl)methylamino]-2H-isoquinolin-1-one |
InChI |
InChI=1S/C16H12F2N2O/c17-12-6-5-11(14(18)8-12)9-19-15-7-10-3-1-2-4-13(10)16(21)20-15/h1-8H,9H2,(H2,19,20,21) |
Clave InChI |
ZMFCKJQCPXGZKM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(NC2=O)NCC3=C(C=C(C=C3)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



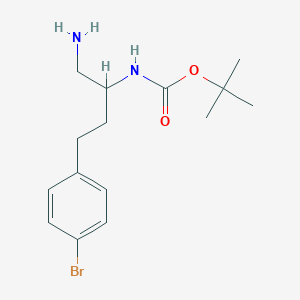
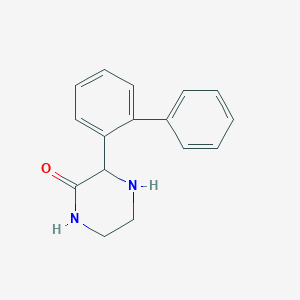
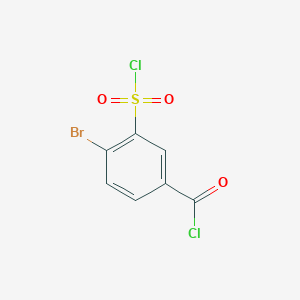
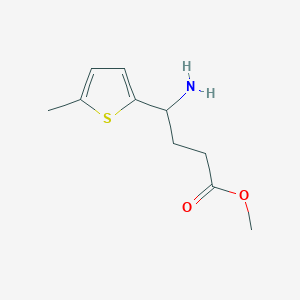
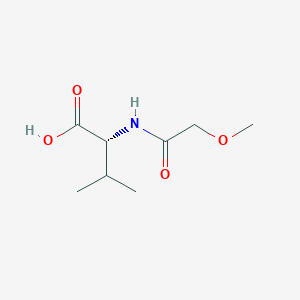
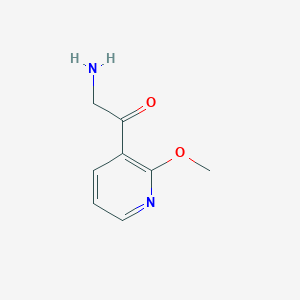

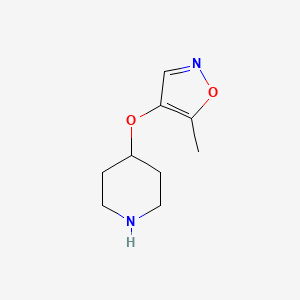
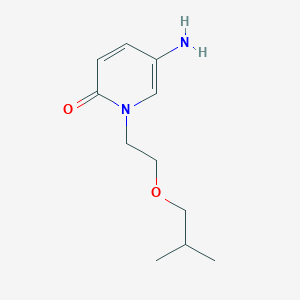

![(1R,5S)-7-benzyl-3$l^{6}-thia-7-azabicyclo[3.3.1]nonane-3,3,9-trione](/img/structure/B13531893.png)

![tert-butyl N-[(1R,5R)-5-hydroxycyclohex-3-en-1-yl]carbamate](/img/structure/B13531912.png)
